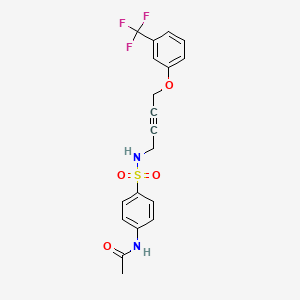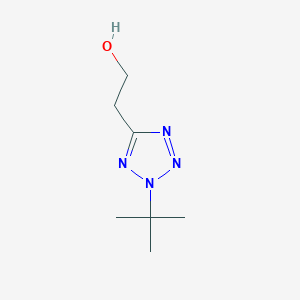
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as TFPAA and is synthesized using a specific method.
Wirkmechanismus
Target of Action
Similar compounds with trifluoromethyl groups have been found to target receptor-interacting protein kinases (ripks), specifically ripk1 and ripk3 . These kinases play a crucial role in regulating necroptosis, a form of programmed cell death .
Mode of Action
Compounds with similar structures have been reported to inhibit ripk3 . They block necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Biochemical Pathways
The inhibition of ripk3 can affect the necroptosis pathway . Necroptosis plays a critical role in various diseases, including inflammatory, infectious, and degenerative diseases .
Pharmacokinetics
A structurally similar compound showed favorable and drug-like pharmacokinetic properties in rats with an oral bioavailability of 252% .
Result of Action
Similar compounds have shown antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli in rat models of chronic neuropathic and inflammatory pain .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TFPAA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. Additionally, TFPAA has been found to have anti-inflammatory properties, which makes it useful for studying the mechanisms of inflammation. However, one of the limitations of using TFPAA in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving TFPAA.
Zukünftige Richtungen
There are several future directions for research involving TFPAA. One direction is to further investigate its mechanism of action in cancer cells. This will help to identify potential targets for the development of new cancer therapies. Another direction is to investigate the potential use of TFPAA in combination with other anticancer drugs. This may help to enhance the efficacy of existing cancer therapies. Additionally, further research is needed to investigate the potential use of TFPAA in the treatment of other diseases, such as hyperlipidemia and inflammatory bowel disease.
Conclusion:
In conclusion, TFPAA is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It has been found to exhibit anticancer, anti-inflammatory, and antitumor properties. TFPAA has been synthesized using a multi-step process and its mechanism of action is not fully understood. However, it has been proposed that TFPAA inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. TFPAA has several advantages and limitations for lab experiments and there are several future directions for research involving TFPAA.
Synthesemethoden
TFPAA is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-(trifluoromethyl)phenol with but-2-ynoic acid in the presence of a base. The resulting product is then reacted with p-nitrobenzenesulfonyl chloride to form the intermediate product. This intermediate product is then reacted with 4-aminophenylacetic acid to form TFPAA.
Wissenschaftliche Forschungsanwendungen
TFPAA has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, anti-inflammatory, and antitumor properties. TFPAA has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, TFPAA has been found to inhibit the growth of tumors in animal models of cancer.
Eigenschaften
IUPAC Name |
N-[4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-14(25)24-16-7-9-18(10-8-16)29(26,27)23-11-2-3-12-28-17-6-4-5-15(13-17)19(20,21)22/h4-10,13,23H,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFQDMVCBIYTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2932632.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2932635.png)

![Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2932641.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2932643.png)
![5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2932644.png)



![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2932648.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2932653.png)